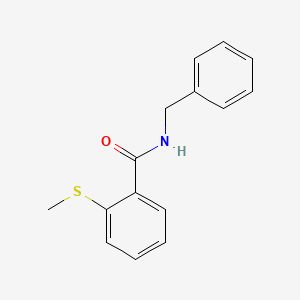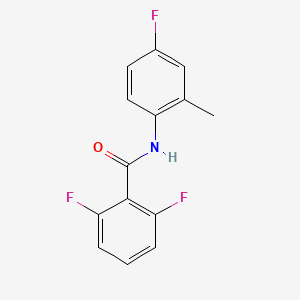![molecular formula C22H22N2O4S B5874025 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as MSA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Mécanisme D'action
The exact mechanism of action of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and immune modulation. 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide may alter the expression of genes involved in cancer growth, neurodegeneration, and immune modulation.
Biochemical and Physiological Effects:
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In the brain, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to protect neurons from oxidative stress and inflammation, which are common contributors to neurodegeneration. In the immune system, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to modulate the activity of various immune cells, including T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide in lab experiments is its wide range of potential applications in various scientific fields. 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to exhibit anti-cancer, neuroprotective, and immunomodulatory effects, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One potential direction is the development of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide-based drugs for the treatment of cancer, neurological disorders, and immune-related diseases. Another potential direction is the further exploration of the molecular mechanisms underlying the anti-cancer, neuroprotective, and immunomodulatory effects of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. Additionally, the development of new synthesis methods for 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide could help to improve its solubility and make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-methoxyaniline with p-toluenesulfonyl chloride to form 3-methoxy-N-tosylaniline. This compound is then reacted with 2-phenylethylamine to form N-(2-phenylethyl)-3-methoxy-N-tosylaniline. Finally, the tosyl group is removed via a hydrogenation reaction, resulting in the formation of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide.
Applications De Recherche Scientifique
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. In immunology, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to modulate the immune response, making it a promising candidate for the development of immunotherapeutic drugs.
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-8-5-9-21(16-20)29(26,27)24-19-12-10-18(11-13-19)22(25)23-15-14-17-6-3-2-4-7-17/h2-13,16,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXICVPRAPTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)



